molecular formula C14H13BrN2O3 B1522334 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 1133115-36-2

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1522334
CAS No.: 1133115-36-2
M. Wt: 337.17 g/mol
InChI Key: KAFGHCLAKBJYOB-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a chemical compound characterized by its bromine, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the nitration of 3-bromoaniline followed by the introduction of the methoxybenzyl group. The reaction conditions typically require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted anilines or benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to undergo chemical modifications makes it a versatile candidate for drug design and development.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde: Similar in structure but lacks the nitro group.

  • 4-Methoxy-N-(3-bromophenyl)aniline: Similar but with a different position of the bromine atom.

  • 2-Nitro-N-(4-methoxybenzyl)aniline: Similar but without the bromine atom.

Properties

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-13-4-2-3-12(15)14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFGHCLAKBJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675023
Record name 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-36-2
Record name N-(3-Bromo-2-nitrophenyl)-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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